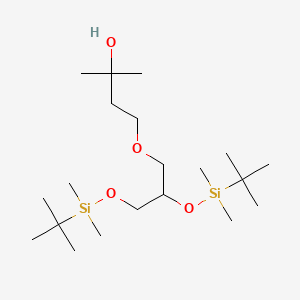
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4BrClF3NO3S and a molecular weight of 390.56 g/mol . This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate involves several steps. One common method includes the reaction of 8-bromo-3-chloroisoquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Cross-coupling reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-coupling reactions: Reagents include palladium catalysts, bases like potassium carbonate, and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting specific biological pathways.
Material science: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate is primarily related to its ability to participate in nucleophilic substitution and cross-coupling reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles and suitable for forming carbon-carbon bonds in cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-3-chloroisoquinoline: This compound is a precursor in the synthesis of 8-Bromo-3-chloroisoquinolin-5-yl trifluoromethanesulfonate.
3-Chloroisoquinolin-5-yl trifluoromethanesulfonate: Similar in structure but lacks the bromine atom at the 8-position.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethanesulfonate group also makes it highly reactive in nucleophilic substitution and cross-coupling reactions, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H4BrClF3NO3S |
|---|---|
Molekulargewicht |
390.56 g/mol |
IUPAC-Name |
(8-bromo-3-chloroisoquinolin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H4BrClF3NO3S/c11-7-1-2-8(19-20(17,18)10(13,14)15)5-3-9(12)16-4-6(5)7/h1-4H |
InChI-Schlüssel |
XLDVUEGKILYDBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC(=CC2=C1OS(=O)(=O)C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
![6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)-4H-benzo[1,4]thiazin-3-one](/img/structure/B13934867.png)
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)

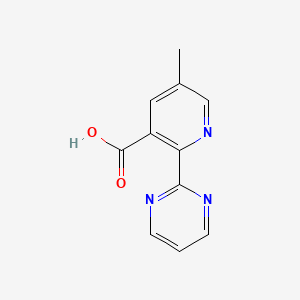
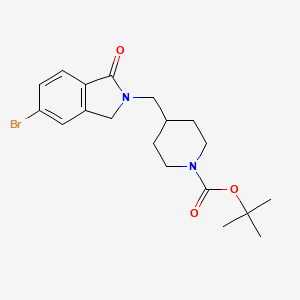


![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)
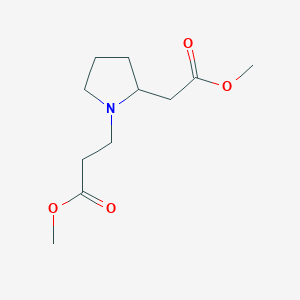
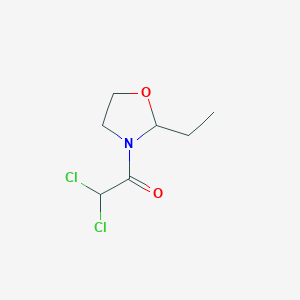
![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)

